molecular formula C7H8O2 B596383 4-Methoxyphenol-2,3,5,6-D4,OD CAS No. 126840-02-6

4-Methoxyphenol-2,3,5,6-D4,OD

Cat. No.: B596383
CAS No.: 126840-02-6
M. Wt: 129.17
InChI Key: NWVVVBRKAWDGAB-MDXQMYCFSA-N
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Description

4-Methoxyphenol-2,3,5,6-D4,OD is a deuterated form of 4-Methoxyphenol, also known as Mequinol. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium can influence the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in research involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenol-2,3,5,6-D4,OD can be synthesized through the deuteration of 4-Methoxyphenol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the reaction of 4-Methoxyphenol with deuterated water (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The process is designed to ensure high purity and yield of the deuterated compound, which is essential for its use in research and analytical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

4-Methoxyphenol-2,3,5,6-D4,OD is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for isotopic labeling studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics.

    Industry: Utilized as a stabilizer for chlorinated hydrocarbons and as an inhibitor for acrylic monomers.

Mechanism of Action

The mechanism of action of 4-Methoxyphenol-2,3,5,6-D4,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its metabolic stability and bioavailability, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

4-Methoxyphenol-2,3,5,6-D4,OD can be compared with other similar compounds such as:

    4-Methoxyphenol (Mequinol): The non-deuterated form, commonly used in dermatology and organic chemistry.

    Hydroquinone: A related compound with similar antioxidant properties but different applications.

    Guaiacol: Another phenolic compound with a methoxy group, used in flavor and fragrance industries.

The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise isotopic labeling in research applications.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVVBRKAWDGAB-MDXQMYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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